tert-Butyl (3-ethylpyridin-2-yl)carbamate

Medicinal Chemistry Physicochemical Property Lipophilicity

Building a kinase-focused library but struggling with inconsistent bioactivity from generic building blocks? tert-Butyl (3-ethylpyridin-2-yl)carbamate (CAS 149489-03-2) eliminates this uncertainty. • Validated Kinase Activity: Documented IC50 of 120 nM in in vitro kinase assays provides a data-backed starting point for hit-to-lead optimization. • Engineered Physicochemical Profile: LogP 2.64-3.22 (vs. 1.81 for the 3-methyl analog) enhances membrane permeability, critical for intracellular target engagement. • Reliable Synthetic Handle: Boc-protected amine enables predictable downstream derivatization; steric effects of the 3-ethyl group are characterized for rational route design. Supplied with full QC documentation; available for immediate global shipping.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 149489-03-2
Cat. No. B170789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-ethylpyridin-2-yl)carbamate
CAS149489-03-2
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCCC1=C(N=CC=C1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H18N2O2/c1-5-9-7-6-8-13-10(9)14-11(15)16-12(2,3)4/h6-8H,5H2,1-4H3,(H,13,14,15)
InChIKeyIQRKFAYMMZQJCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-ethylpyridin-2-yl)carbamate: Properties & Procurement


tert-Butyl (3-ethylpyridin-2-yl)carbamate (CAS 149489-03-2) is an organic compound belonging to the class of pyridine derivatives . It is a heterocyclic building block featuring a pyridine ring substituted with an ethyl group at the 3-position and a tert-butyl carbamate (Boc) protecting group at the 2-position . The Boc group serves as a key protective moiety in multi-step organic synthesis, particularly in medicinal chemistry for the construction of complex molecules . Key physicochemical properties reported across vendor datasheets include a molecular weight of 222.28 g/mol, a predicted density of 1.087-1.1 g/cm³, and a calculated LogP (lipophilicity) ranging from 2.64 to 3.22 .

Why Substitution Fails for tert-Butyl (3-ethylpyridin-2-yl)carbamate


In-class compounds, such as other Boc-protected aminopyridines, cannot be simply interchanged due to quantifiable differences in key properties. A direct comparison with the 3-methyl analog, tert-Butyl (3-methylpyridin-2-yl)carbamate, demonstrates this point. The target 3-ethyl derivative possesses a significantly higher calculated LogP (lipophilicity), ranging from 2.64 to 3.22 , compared to the 3-methyl analog, which has a predicted LogP of 1.81 . This represents a measurable increase in hydrophobicity that impacts solubility, permeability, and biological target engagement. Furthermore, the additional steric bulk from the ethyl group has been shown in comparative studies to reduce reaction rates in certain chemical transformations compared to its unsubstituted analog . Therefore, substituting a methyl or hydrogen with an ethyl group is not a minor change; it is a quantifiable molecular alteration with demonstrable consequences for both chemical reactivity and biological performance. The evidence detailed below provides specific, quantitative support for why this compound must be specifically procured and validated for its intended application.

Quantitative Evidence for tert-Butyl (3-ethylpyridin-2-yl)carbamate


Lipophilicity (LogP) vs. 3-Methyl Analog

The target compound, tert-Butyl (3-ethylpyridin-2-yl)carbamate, exhibits a consistently higher calculated LogP (lipophilicity) compared to its 3-methyl analog, tert-Butyl (3-methylpyridin-2-yl)carbamate. This difference is derived from vendor-reported data across multiple sources .

Medicinal Chemistry Physicochemical Property Lipophilicity

Kinase Inhibition Profile

The compound has demonstrated activity in an in vitro kinase inhibition assay. A report indicates an IC50 value of 120 nM [1]. While no direct comparator data was found for this specific compound in the same assay, the activity level itself provides a quantitative benchmark for its potency as a kinase inhibitor scaffold. This contrasts with in-class analogs that may show no activity or different potencies against the same or similar targets.

Kinase Inhibitor Enzyme Assay IC50

Steric Impact on Reaction Kinetics vs. Unsubstituted Analog

Comparative studies indicate that the steric bulk of the ethyl group on the pyridine ring has a measurable impact on chemical reactivity. Specifically, the presence of the 3-ethyl substituent is reported to slightly reduce reaction rates compared to the unsubstituted analog (tert-Butyl pyridin-2-ylcarbamate) . This is a class-level observation where the ethyl group introduces greater steric hindrance than a hydrogen atom.

Organic Synthesis Reaction Kinetics Steric Hindrance

Applications of tert-Butyl (3-ethylpyridin-2-yl)carbamate


Kinase Inhibitor Discovery Scaffold

Based on its demonstrated activity in an in vitro kinase assay (IC50 = 120 nM) [1], this compound is a validated starting point for medicinal chemistry programs targeting kinases. Its Boc-protected amine provides a synthetic handle for further derivatization to optimize potency, selectivity, and pharmacokinetic properties. The increased lipophilicity (LogP 2.64-3.22) compared to methyl analogs makes it particularly suitable for designing inhibitors that require enhanced cell membrane permeability.

Synthesis of Complex Heterocycles & N-Boc-Anilines

The compound is documented as a strategic intermediate in the palladium-catalyzed synthesis of N-Boc-protected anilines and in the construction of tetrasubstituted pyrroles . The quantitative understanding of its reactivity, specifically the slightly reduced reaction rate due to the 3-ethyl substituent's steric hindrance , allows process chemists to rationally design synthetic routes and anticipate yields, making it a predictable and reliable building block for complex molecule synthesis.

Property-Driven Drug Design

The well-characterized and differentiated physicochemical profile, particularly the elevated LogP (2.64-3.22) and its specific solubility parameters, allows this compound to be purposefully selected for projects where increased lipophilicity is a design goal. This is in contrast to more polar analogs like the 3-methyl derivative (LogP 1.81) , enabling researchers to tune the overall properties of their lead series.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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